Cas no 155158-99-9 (2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside)

2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside structure
155158-99-9 structure
Product Name:2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside
Numero CAS:155158-99-9
MF:C48H91NO10
MW:842.23685669899
CID:6646046
PubChem ID:73947189
Update Time:2024-03-02

2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • UNII-M2C2D2P2V3
    • 15-TETRACOSENAMIDE, N-((1S,2S,3R,7Z)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXY-, (2R,15Z)-
    • GLUCOSYL CERAMIDE, 1-O-.BETA.-GLUCOPYRANOSYL-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-HYDROXY-15-TETRACOSENOYL)-4-HYDROXY-8-SPHINGENINE
    • 1-O-.BETA.-GLUCOPYRANOSYL-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-HYDROXY-15-TETRACOSENOYL)-4-HYDROXY-8-SPHINGENINE
    • 155158-99-9
    • Glucosyl ceramide, 1-o-beta-glucopyranosyl-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-hydroxy-15-tetracosenoyl)-4-hydroxy-8-sphingenine
    • M2C2D2P2V3
    • 15-TETRACOSENAMIDE, N-((1S,2S,3R,7Z)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXY-, (2R,15Z)-(+)-
    • 15-Tetracosenamide, N-((1S,2S,3R,7Z)-1-((beta-D-glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxy-, (2R,15Z)-
    • 1-o-beta-Glucopyranosyl-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-hydroxy-15-tetracosenoyl)-4-hydroxy-8-sphingenine
    • 15-Tetracosenamide, N-((1S,2S,3R,7Z)-1-((beta-D-glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxy-, (2R,15Z)-(+)-
    • 2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside
    • Inchi: 1S/C48H91NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,27,29,39-46,48,50-56H,3-16,19-26,28,30-38H2,1-2H3,(H,49,57)/b18-17-,29-27-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1
    • Chiave InChI: CQYHNLFWOGWAJL-FAMNRHFTSA-N
    • Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC[C@@H]([C@@H]([C@@H](CCC/C=C\CCCCCCCCC)O)O)NC([C@@H](CCCCCCCCCCCC/C=C\CCCCCCCC)O)=O

Proprietà calcolate

  • Massa esatta: 841.66429810g/mol
  • Massa monoisotopica: 841.66429810g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 59
  • Conta legami ruotabili: 40
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 12.4
  • Superficie polare topologica: 189Ų
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.